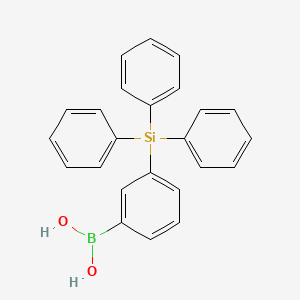
(3-(Triphenylsilyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Triphenylsilyl)phenyl)boronic acid is an organoboron compound with the molecular formula C24H21BO2Si. It is a derivative of boronic acid where the boron atom is bonded to a phenyl group substituted with a triphenylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Triphenylsilyl)phenyl)boronic acid typically involves the reaction of a triphenylsilyl-substituted phenylboronic acid with appropriate reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under controlled conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions. These reactions add a B-H bond across an alkene or alkyne, producing the corresponding boronic acid. The process is generally rapid and efficient, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
(3-(Triphenylsilyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
科学的研究の応用
(3-(Triphenylsilyl)phenyl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3-(Triphenylsilyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with other molecules. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to produce the coupled product .
類似化合物との比較
Similar Compounds
(3-(Trimethylsilyl)phenyl)boronic acid: Similar in structure but with a trimethylsilyl group instead of a triphenylsilyl group.
Phenylboronic acid: Lacks the silyl substitution, making it less sterically hindered and more reactive in certain conditions.
4-Formylphenylboronic acid: Contains a formyl group, which alters its reactivity and applications.
Uniqueness
(3-(Triphenylsilyl)phenyl)boronic acid is unique due to the presence of the bulky triphenylsilyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance is a factor, such as in the synthesis of complex organic molecules .
特性
分子式 |
C24H21BO2Si |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
(3-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)20-11-10-18-24(19-20)28(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-27H |
InChIキー |
VESHSFVPYAHBNK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)
![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)
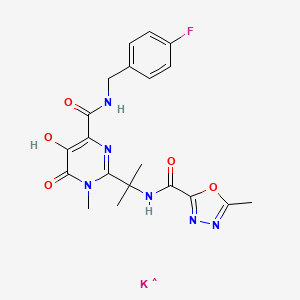
![5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
![[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12506423.png)
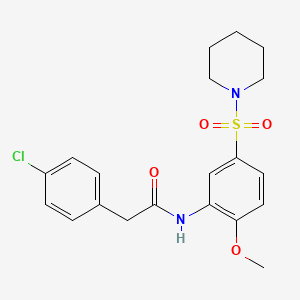
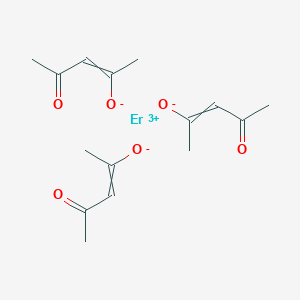
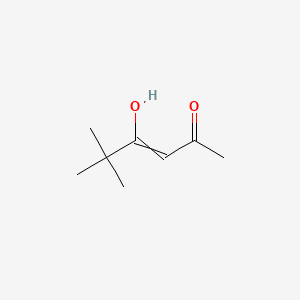
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)
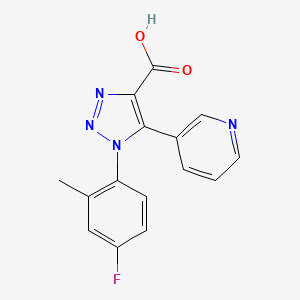
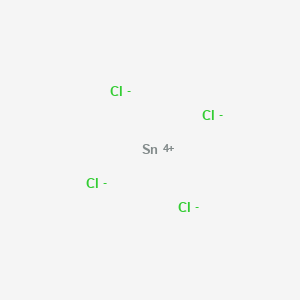
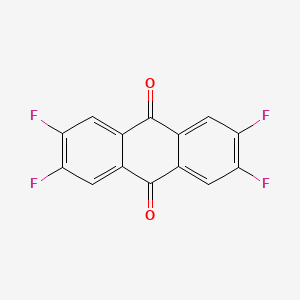
![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)
